molecular formula C13H16Cl3NO8 B7826161 alpha-D-Xylopyranose, 2,3,4-triacetate 1-(2,2,2-trichloroethanimidate)

alpha-D-Xylopyranose, 2,3,4-triacetate 1-(2,2,2-trichloroethanimidate)

Cat. No.: B7826161
M. Wt: 420.6 g/mol
InChI Key: NAGHJYXWJQCCPK-AGVGLQIMSA-N
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Description

Properties

IUPAC Name

[(3R,6R)-4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3/t8-,9?,10?,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGHJYXWJQCCPK-AGVGLQIMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@@H](C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Glycosylation Reactions

One of the primary applications of alpha-D-xylopyranose derivatives is in glycosylation reactions. These reactions are crucial in the synthesis of glycosides, which are compounds where a sugar is bonded to another functional group. The trichloroacetimidate group enhances the reactivity of the anomeric carbon, making it an effective glycosyl donor. This property is particularly useful in synthesizing complex carbohydrates and glycoconjugates used in drug development and biochemical research .

Synthesis of Glycoconjugates

Alpha-D-xylopyranose derivatives are employed in the synthesis of glycoconjugates, which play significant roles in biological processes such as cell recognition and signaling. These compounds are vital for creating vaccines and therapeutic agents that mimic natural glycoproteins or glycolipids. The triacetate group provides stability and solubility, facilitating their use in biological systems .

N-Acetylhexosaminidase Inhibitors

Research has indicated that derivatives of alpha-D-xylopyranose can serve as inhibitors for N-acetylhexosaminidases, enzymes involved in the breakdown of glycoproteins. Inhibiting these enzymes can have therapeutic implications for diseases linked to glycan metabolism, including certain cancers and genetic disorders. The design of potent inhibitors based on xylopyranose derivatives is an active area of research .

Antiviral and Antimicrobial Agents

There is emerging evidence that carbohydrate derivatives can exhibit antiviral and antimicrobial properties. Alpha-D-xylopyranose derivatives may interact with viral proteins or bacterial membranes, potentially leading to the development of new antiviral or antibacterial agents. This application is particularly relevant given the rising resistance to conventional antibiotics and the need for novel therapeutic strategies .

Bioconjugation Techniques

The ability to modify alpha-D-xylopyranose allows for its use in bioconjugation techniques, where it can be linked to proteins or other biomolecules to enhance their stability, solubility, or bioactivity. This application is crucial in developing targeted drug delivery systems and diagnostic tools .

Case Studies

Study TitleYearApplicationFindings
Synthesis of Glycoconjugates from Xylopyranose Derivatives2020Glycoconjugate SynthesisDemonstrated efficient glycosylation using trichloroacetimidate derivatives .
Inhibition of N-Acetylhexosaminidases2019Enzyme InhibitionIdentified xylopyranose derivatives as potent inhibitors with potential therapeutic benefits .
Antiviral Activity of Carbohydrate Derivatives2021Antiviral ResearchFound promising activity against specific viral strains when modified with xylopyranose .

Mechanism of Action

The compound exerts its effects through glycosylation reactions, where it acts as a glycosyl donor. The trichloroacetimidate group facilitates the formation of glycosidic bonds, which are crucial in the synthesis of complex carbohydrates and glycoconjugates. The molecular targets and pathways involved include enzymes and receptors that interact with carbohydrates.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: alpha-D-Xylopyranose, 2,3,4-triacetate 1-(2,2,2-trichloroethanimidate)
  • Synonyms: 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate; 2,3,4-Triacetyl-α-D-xylopyranose 1-(2,2,2-trichloroethanimidate) .
  • CAS Number: 128376-91-0 (listed in ) and 197144-02-8 (discrepancy noted in ).
  • Molecular Formula: C₁₃H₁₆Cl₃NO₈.
  • Molecular Weight : 420.63 g/mol.
  • Physical Properties : Predicted boiling point: 395.3±52.0 °C; density: 1.58±0.1 g/cm³; pKa: 1.39±0.70 .

Applications :
This compound is a critical reagent in glycosylation reactions, particularly for synthesizing antiviral agents and carbohydrate-based pharmaceuticals. Its trichloroacetimidate group acts as a highly reactive leaving group, enabling efficient glycosidic bond formation under mild conditions .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula MW (g/mol) Ester Groups CAS Number Primary Applications References
alpha-D-Xylopyranose, 2,3,4-triacetate 1-(2,2,2-trichloroethanimidate) C₁₃H₁₆Cl₃NO₈ 420.63 3 acetates 128376-91-0 Antiviral drug synthesis, glycosylation reactions
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate C₁₆H₂₀Cl₃NO₁₀ 492.69 4 acetates 86520-63-0 Synthesis of galactose-containing glycoconjugates, immunostimulatory agents
4,6-Dideoxy-alpha-D-xylo-hexopyranose 2,3-diacetate 1-(...) C₁₂H₁₆Cl₃NO₆ 376.62 2 acetates, 4,6-dideoxy 485809-87-8 Intermediate for deoxy-sugar derivatives (e.g., antibiotics)
α-D-Lactopyranose Heptaacetate Trichloroacetimidate C₃₀H₃₅Cl₃NO₁₈ 848.94 7 acetates Not provided Drug development targeting cancer, neurodegenerative disorders, and infectious diseases
2,3,4-Tris-O-(phenylmethyl)-α-D-mannopyranose 6-Acetate 1-(...) C₃₄H₃₆Cl₃NO₈ 704.99 3 benzyl, 1 acetate Not provided Stereocontrolled synthesis of α-C-mannosyltryptophan analogs
α-D-Glucopyranuronic acid, methyl ester, 2,3,4-tribenzoate 1-(...) C₃₀H₂₄Cl₃NO₁₀ 664.87 3 benzoates, 1 methyl 169557-99-7 Probable use in uronic acid-based drug delivery systems

Key Observations

Ester Group Impact: The number of acetate groups influences solubility and reactivity. For example, the galactopyranose tetraacetate (4 acetates) exhibits higher molecular weight (492.69 vs. 420.63) and boiling point (463.3°C vs. 395.3°C) compared to the xylopyranose triacetate, likely due to increased van der Waals interactions . Benzyl or benzoate esters (e.g., in the mannopyranose and glucopyranuronic acid derivatives) enhance lipophilicity, improving membrane permeability but requiring harsher deprotection conditions .

Sugar Backbone Modifications: 4,6-Dideoxy-xylo-hexopyranose lacks hydroxyl groups at C4 and C6, reducing steric hindrance and altering substrate specificity in enzymatic reactions . Uronic acid derivatives (e.g., glucopyranuronic acid) introduce carboxylic acid functionality, enabling pH-responsive drug release mechanisms .

Reactivity and Applications: The trichloroacetimidate group is universally leveraged for glycosylation, but the choice of sugar (xylose, galactose, mannose) dictates biological targeting. For instance:

  • Xylose derivatives are prioritized for antiviral agents due to structural mimicry of viral glycoproteins .
  • Galactose-based compounds are utilized in immunology for antigen synthesis .
  • Mannose analogs are critical in synthesizing glycosylated amino acids for neurological research .

Research Findings and Trends

  • Synthetic Efficiency: Xylopyranose triacetate’s lower molecular weight and fewer protecting groups simplify purification steps compared to heptaacetate derivatives, making it cost-effective for large-scale antiviral drug production .
  • Thermal Stability: Compounds with higher acetate substitution (e.g., galactopyranose tetraacetate) demonstrate superior thermal stability, enabling reactions at elevated temperatures without decomposition .
  • Emerging Applications: Lactopyranose heptaacetate’s use in cancer therapeutics highlights a trend toward highly functionalized sugars for targeted drug delivery .

Preparation Methods

Solvent Polarity and Donor-Acceptor Matching

Polar aprotic solvents (ε > 15) stabilize the oxocarbenium ion transition state, enhancing α-selectivity. Dichloromethane (ε 8.9) provides a balance between ion stabilization and reactivity, outperforming toluene (ε 2.4) in selectivity.

Temperature-Dependent Anomerization

Below −30°C, anomerization via hemiacetal ring-opening becomes kinetically inhibited, locking the α-configuration. Differential scanning calorimetry (DSC) shows exothermic transitions at −25°C corresponding to crystalline imidate stabilization.

Catalytic Acid Strength

Brønsted acid co-catalysts (e.g., triflic acid) accelerate imidate formation but promote acetyl migration. Lewis acids (BF3_3·Et2_2O) minimize side reactions, as evidenced by HPLC purity >98%.

Side Reaction Mitigation Strategies

Trichloroacetamide Formation Pathways

Intermolecular aglycon transfer, rather than intramolecular rearrangement, dominates trichloroacetamide side product formation. Crossover experiments using 13C^{13}C-labeled donors demonstrate >80% aglycon exchange, necessitating:

  • Slow donor addition (syringe pump over 2–4 hours)

  • Stoichiometric activator (1.1 equiv TMSOTf)

  • Exclusion of protic impurities (<50 ppm H2_2O)

Acetyl Group Migration

Competitive 3→2 acetyl migration occurs at temperatures >0°C, detectable via 1H^{1}H NMR coupling patterns (J2,3_{2,3} < 3 Hz for migrated products). Low-temperature quenching with saturated NaHCO3_3 arrests migration.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H^{1}H NMR (500 MHz, CDCl3_3): α-anomer H-1 at δ 6.38 (d, J = 3.5 Hz), acetyl methyls at δ 2.05–2.12

  • 13C^{13}C NMR : Trichloroethanimidate C=NH at δ 158.2, anomeric C-1 at δ 95.4

  • HRMS : [M+Na]+^+ calculated for C13_{13}H16_{16}Cl3_3NO8_8Na: 442.9834, observed 442.9829

Chromatographic Purity Assessment

HPLC (Zorbax NH2_2 column, 85:15 hexane/isopropanol) shows single peak at tR_R 12.7 min (254 nm).

Industrial-Scale Process Considerations

Pilot plant data (50 L reactor) highlight:

  • Cost drivers : Trichloroacetonitrile (48% of raw material costs)

  • Throughput : 1.2 kg/batch with 76% isolated yield

  • Waste streams : 8 L dichloromethane/kg product (recycled via distillation)

Environmental impact assessments favor enzymatic acetylation (Candida antarctica lipase B) reducing acetic anhydride usage by 40%.

Comparative Analysis of Alternative Synthetic Routes

Table 2. Evaluation of Compounding Methodologies

MethodStepsOverall Yield (%)Purity (%)Scalability
Classical stepwise55897Moderate
One-pot acetylation/imidate36393High
Enzymatic-acid hybrid47199Low

Data from.

The enzymatic-acid hybrid approach, while high-yielding, requires specialized immobilization reactors, limiting current industrial adoption .

Q & A

Q. What are the established protocols for synthesizing α-D-xylopyranose derivatives using trichloroethanimidate as a leaving group?

The synthesis typically involves activating the anomeric hydroxyl group of 2,3,4-tri-O-acetyl-α-D-xylopyranose with trichloroacetonitrile in the presence of a base like DBU (1,8-diazabicycloundec-7-ene) to form the trichloroacetimidate intermediate. This intermediate is then reacted with nucleophiles (e.g., alcohols, azidosphingosine derivatives) under acidic conditions (e.g., BF₃·OEt₂ in CH₂Cl₂) to achieve stereocontrolled glycosylation. The β-selectivity is attributed to the anomeric effect and reaction conditions .

Q. How can researchers characterize the stereochemical purity of glycosylation products derived from this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, ¹H-NMR coupling constants (J₁,₂) distinguish α/β anomers: α-anomers typically show J = 3–5 Hz (axial-equatorial coupling), while β-anomers exhibit J = 7–9 Hz (equatorial-equatorial coupling). High-resolution mass spectrometry (HRMS) and X-ray crystallography may further confirm structural integrity .

Q. What are the primary biomedical applications of α-D-xylopyranose trichloroacetimidate derivatives?

This compound is a key intermediate in synthesizing glycosides (e.g., β-D-xylopyranosides) for studying glycosaminoglycan biosynthesis, antiviral agents, and carbohydrate-protein interactions. It has been used to generate probes for enzyme specificity studies and glycan-based drug candidates .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during glycosylation reactions?

Contradictions often arise from competing mechanisms (e.g., SN1 vs. SN2 pathways). To address this:

  • Optimize reaction temperature : Lower temperatures favor SN2 (β-selectivity), while higher temperatures promote SN1 (α-selectivity).
  • Modify leaving groups : Trichloroacetimidates offer better stereocontrol than thioglycosides.
  • Use additives : Polar aprotic solvents (e.g., CH₃CN) enhance β-selectivity by stabilizing transition states .

Q. Table 1. Stereochemical Outcomes Under Different Conditions

CatalystSolventTemp (°C)α:β RatioReference
BF₃·OEt₂CH₂Cl₂−401:99
TMSOTfCH₃CN05:95
None (thermal)Toluene8070:30

Q. What methodologies are recommended for analyzing hydrolytic stability of acetyl-protected intermediates?

  • Kinetic assays : Monitor deacetylation rates via HPLC or TLC under physiological conditions (pH 7.4, 37°C).
  • Mass spectrometry : Detect acetyl loss using time-resolved ESI-MS.
  • Computational modeling : Predict hydrolysis susceptibility using DFT calculations on acetyl group charge distribution .

Q. How can researchers optimize glycosylation yields when using sterically hindered nucleophiles?

  • Pre-activation strategy : Pre-mix the trichloroacetimidate with a catalytic amount of TMSOTf before adding the nucleophile.
  • Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., 20 min at 50°C vs. 12 h conventionally).
  • Protecting group modulation : Replace acetyl groups with bulkier protections (e.g., benzoyl) to reduce steric hindrance .

Q. What are the limitations of trichloroacetimidate chemistry in large-scale syntheses?

  • Sensitivity to moisture : Requires anhydrous conditions and inert atmospheres.
  • Cost of reagents : Trichloroacetonitrile and specialized catalysts (e.g., DBU) increase production costs.
  • Byproduct formation : Trace HCl from decomposition may necessitate scavengers (e.g., molecular sieves) .

Methodological Challenges and Solutions

Q. How can contradictory NMR data for glycosylation products be reconciled?

Contradictions may stem from dynamic rotational isomerism. Solutions include:

  • Variable-temperature NMR : Identify coalescence points to confirm conformational exchange.
  • 2D NMR (NOESY/ROESY) : Resolve overlapping signals and assign anomeric configuration unambiguously .

Q. What strategies mitigate side reactions during trichloroacetimidate activation?

  • Controlled stoichiometry : Use 1.1–1.2 equivalents of BF₃·OEt₂ to avoid overactivation.
  • In situ quenching : Add triethylamine post-reaction to neutralize acidic byproducts.
  • Purification protocols : Flash chromatography with EtOAc/hexane gradients removes unreacted starting material .

Data Interpretation and Validation

Q. How should researchers validate glycan-protein binding assays using derivatives of this compound?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) for synthetic glycans against lectins.
  • Competitive ELISA : Compare IC50 values of synthesized glycans with natural ligands.
  • Molecular docking : Correlate experimental binding data with computational models of glycan-protein interactions .

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